molecular formula C25H31N7O B12398091 Atr-IN-22

Atr-IN-22

Cat. No.: B12398091
M. Wt: 445.6 g/mol
InChI Key: AJHXSHXLRKALJZ-ZEQOPOFZSA-N
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Description

This compound exhibits potent anti-proliferative effects on MIAPaCa-2 cells with an IC50 value of less than 1 μM and demonstrates anti-tumor activity in colon cancer . ATR inhibitors like Atr-IN-22 are crucial in cancer research due to their role in DNA damage response pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atr-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

Atr-IN-22 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Atr-IN-22 has several scientific research applications, including:

Mechanism of Action

Atr-IN-22 exerts its effects by inhibiting ATR, a key protein involved in the DNA damage response. ATR is activated in response to stalled DNA replication forks and promotes cell cycle checkpoints and DNA repair. By inhibiting ATR, this compound disrupts these processes, leading to increased DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Atr-IN-22 is unique due to its potent anti-proliferative effects on MIAPaCa-2 cells and its demonstrated anti-tumor activity in colon cancer. Its oral bioavailability and effectiveness at low concentrations make it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C25H31N7O

Molecular Weight

445.6 g/mol

IUPAC Name

4-(dimethylamino)-1-[2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-4-yl]cyclohexane-1-carbonitrile

InChI

InChI=1S/C25H31N7O/c1-17-15-33-13-12-32(17)22-14-20(25(16-26)8-4-18(5-9-25)31(2)3)19-6-10-27-24(23(19)29-22)21-7-11-28-30-21/h6-7,10-11,14,17-18H,4-5,8-9,12-13,15H2,1-3H3,(H,28,30)/t17-,18?,25?/m1/s1

InChI Key

AJHXSHXLRKALJZ-ZEQOPOFZSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N(C)C)C#N

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N(C)C)C#N

Origin of Product

United States

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